molecular formula C20H14ClF3N6O2S B12155030 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12155030
M. Wt: 494.9 g/mol
InChI Key: GSWYAVHCZFEXJN-UHFFFAOYSA-N
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Description

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: , also known by its chemical formula , is a complex organic compound.

  • Its structure features a trifluoromethyl-substituted phenyl ring, a furan-2-ylmethyl group, a pyrazin-2-yl moiety, and a 1,2,4-triazole ring connected via a sulfanyl (thiol) linker to an acetamide functional group.
  • This compound has diverse applications in research and industry due to its unique structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-chloro-3-(trifluoromethyl)aniline with furan-2-carbaldehyde to form an intermediate. Subsequent cyclization with hydrazine hydrate yields the 1,2,4-triazole ring. Finally, the thiolation of the triazole with an appropriate reagent (e.g., Lawesson’s reagent) leads to the desired compound.

      Reaction Conditions: These reactions typically occur under inert atmosphere (nitrogen or argon) and at elevated temperatures.

      Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles.

  • Chemical Reactions Analysis

      Reactivity: The compound is susceptible to various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The primary product is the titled compound itself.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds due to its diverse reactivity.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: May have applications in drug discovery or as a lead compound.

      Industry: Employed in the development of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a trifluoromethyl-substituted phenyl ring, triazole, and thiol group makes it distinct.

      Similar Compounds: While no direct analogs exist, related compounds with similar functional groups include other triazoles, phenylsulfanyl derivatives, and furan-containing molecules.

    Remember that this compound’s applications are still an active area of research, and its full potential awaits further exploration!

    Properties

    Molecular Formula

    C20H14ClF3N6O2S

    Molecular Weight

    494.9 g/mol

    IUPAC Name

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C20H14ClF3N6O2S/c21-15-4-3-12(8-14(15)20(22,23)24)27-17(31)11-33-19-29-28-18(16-9-25-5-6-26-16)30(19)10-13-2-1-7-32-13/h1-9H,10-11H2,(H,27,31)

    InChI Key

    GSWYAVHCZFEXJN-UHFFFAOYSA-N

    Canonical SMILES

    C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=NC=CN=C4

    Origin of Product

    United States

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